Cas no 2034303-27-8 (N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine)

N-{1-[3-(Methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a synthetic organic compound featuring a pyrimidin-2-amine moiety linked to an azetidin-3-yl group, which is further functionalized with a 3-(methylsulfanyl)benzoyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for biologically active molecules. The presence of the azetidine ring and pyrimidine core may confer rigidity and binding affinity, while the methylsulfanyl group could enhance lipophilicity or serve as a metabolic handle. The compound’s well-defined heterocyclic architecture makes it a candidate for further derivatization in drug discovery, offering opportunities for structure-activity relationship studies in targeted therapeutic applications.
N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine structure
2034303-27-8 structure
Product name:N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine
CAS No:2034303-27-8
MF:C15H16N4OS
Molecular Weight:300.378741264343
CID:5896461
PubChem ID:119103809

N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine
    • N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
    • AKOS026696663
    • (3-(methylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
    • F6550-4660
    • (3-methylsulfanylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
    • 2034303-27-8
    • インチ: 1S/C15H16N4OS/c1-21-13-5-2-4-11(8-13)14(20)19-9-12(10-19)18-15-16-6-3-7-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18)
    • InChIKey: VXIHKHZFFUWSQE-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=CC(=C1)C(N1CC(C1)NC1N=CC=CN=1)=O

計算された属性

  • 精确分子量: 300.10448232g/mol
  • 同位素质量: 300.10448232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 356
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.4Ų
  • XLogP3: 2

N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6550-4660-5μmol
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
5μmol
$94.5 2023-09-08
Life Chemicals
F6550-4660-1mg
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
1mg
$81.0 2023-09-08
Life Chemicals
F6550-4660-2mg
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
2mg
$88.5 2023-09-08
Life Chemicals
F6550-4660-20mg
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
20mg
$148.5 2023-09-08
Life Chemicals
F6550-4660-3mg
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
3mg
$94.5 2023-09-08
Life Chemicals
F6550-4660-5mg
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
5mg
$103.5 2023-09-08
Life Chemicals
F6550-4660-25mg
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
25mg
$163.5 2023-09-08
Life Chemicals
F6550-4660-30mg
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
30mg
$178.5 2023-09-08
Life Chemicals
F6550-4660-100mg
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
100mg
$372.0 2023-09-08
Life Chemicals
F6550-4660-10μmol
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
2034303-27-8
10μmol
$103.5 2023-09-08

N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine 関連文献

N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amineに関する追加情報

N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine: A Comprehensive Overview

The compound N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine (CAS No. 2034303-27-8) is a sophisticated organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule consists of a pyrimidine ring, which is a well-known heterocyclic structure with diverse biological activities, and a benzoylazetidine moiety, which introduces additional functional groups that enhance its bioactivity.

Recent studies have highlighted the importance of methylsulfanyl groups in modulating the pharmacokinetic properties of bioactive compounds. The presence of this group in the benzoylazetidine moiety suggests that the compound may exhibit improved solubility and stability, making it a viable candidate for drug development. Furthermore, the azetidine ring, a four-membered cyclic amine, contributes to the molecule's rigidity and may play a crucial role in its interaction with biological targets.

One of the most intriguing aspects of N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine is its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, including those involved in oncogenic signaling pathways.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The incorporation of the methylsulfanyl group into the benzoylazetidine moiety requires precise control over reaction conditions to ensure optimal yields and purity. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the core structure of the molecule.

In terms of pharmacokinetics, N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine has shown favorable absorption profiles in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it may have excellent bioavailability when administered orally. Additionally, preliminary toxicity studies indicate that the compound has a low toxicity profile, making it a promising candidate for further clinical evaluation.

The structural versatility of this compound also allows for further modification to enhance its therapeutic potential. For instance, researchers are exploring the addition of other functional groups to improve its selectivity for specific kinase targets or to extend its half-life in vivo. These modifications could pave the way for the development of next-generation kinase inhibitors with enhanced efficacy and reduced side effects.

In conclusion, N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2

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